N(4)-methylcytosine
Vue d'ensemble
Description
N(4)-methylcytosine (N4mC) is a modified form of the nucleotide cytosine which is found in DNA and RNA. It is a key epigenetic marker that plays a role in gene expression and regulation. N4mC is formed from cytosine by the addition of a methyl group to the fourth carbon atom of the cytosine ring. This methylation is carried out by DNA methyltransferase enzymes (DNMTs) and can be found in both prokaryotes and eukaryotes. N4mC is an important epigenetic modification which can influence gene expression, chromatin structure, and DNA replication.
Applications De Recherche Scientifique
Computational Modeling and Prediction
N(4)-methylcytosine (4mC) is a biochemical alteration of DNA that plays a crucial role in various genetic operations, including gene expression and cell development. Advanced computational models and deep learning algorithms have been developed to predict 4mC sites. For example, the 4mCNLP-Deep model uses a deep learning-based CNN algorithm for predicting 4mC sites in the C.elegans genome, demonstrating high accuracy and specificity in its predictions (Wahab et al., 2021). Similarly, iRG-4mC, a neural network-based tool, has been developed for the identification of 4mC sites in Rosaceae genomes, outperforming existing computational models with significant accuracy (Lim et al., 2021).
Epigenetic Modifications and Biological Processes
DNA N4-methylcytosine is involved in various biological processes, such as DNA conformation, DNA replication, and cell development. It is a genetic modification process that leads to structural alterations in DNA. This understanding is critical for insights into epigenetic mechanisms and for the development of predictive tools for 4mC sites, as demonstrated in studies like the one by Manavalan et al. (2020), which critically evaluated various 4mC site prediction tools (Manavalan et al., 2020).
Machine Learning and Bioinformatics Tools
Machine learning and bioinformatics tools have been extensively developed to predict 4mC sites. These tools are vital due to the challenging nature of experimental methods for detecting 4mC sites. For example, Meta-4mCpred, a meta-predictor for 4mC site prediction, employs a feature representation learning scheme and has shown high accuracy in predicting 4mC sites in different species (Manavalan et al., 2019). The 4mCPred tool predicts 4mC sites in various organisms and has demonstrated high accuracy compared to other predictors (He et al., 2018).
Web-Based Tools and Servers
The development of web-based tools and servers has enabled researchers to easily access and utilize prediction models for 4mC sites. For instance, Deep-4mCW2V is a deep learning-based model that identifies 4mC sites in Escherichia coli, with its data and source code freely available for academic use (Zulfiqar et al., 2021). Additionally, the i4mC-ROSE tool has been developed for identifying 4mC sites in the Rosaceae genome, demonstrating high accuracy and outperforming other classifiers (Hasan et al., 2019).
Propriétés
IUPAC Name |
6-(methylamino)-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-4-2-3-7-5(9)8-4/h2-3H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKKQFAEFWCNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902933 | |
Record name | NoName_3509 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6220-47-9 | |
Record name | 6-(Methylamino)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6220-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(4)-Methylcytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006220479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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